molecular formula C9H9NO5 B5708209 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde CAS No. 692267-77-9

3-ethoxy-4-hydroxy-2-nitrobenzaldehyde

Cat. No.: B5708209
CAS No.: 692267-77-9
M. Wt: 211.17 g/mol
InChI Key: NJASMHYJYRKBBO-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzaldehyde, characterized by the presence of ethoxy, hydroxy, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde typically involves the nitration of 3-ethoxy-4-hydroxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy or hydroxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-ethoxy-4-hydroxy-2-nitrobenzoic acid.

    Reduction: 3-ethoxy-4-hydroxy-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Scientific Research Applications

3-Ethoxy-4-hydroxy-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to antimicrobial or antioxidant effects .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-4-hydroxy-2-nitrobenzaldehyde is unique due to the combination of ethoxy, hydroxy, and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

3-ethoxy-4-hydroxy-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-9-7(12)4-3-6(5-11)8(9)10(13)14/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJASMHYJYRKBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358360
Record name 3-Ethoxy-4-hydroxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692267-77-9
Record name 3-Ethoxy-4-hydroxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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